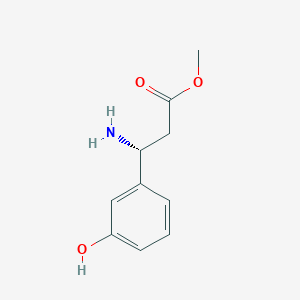![molecular formula C34H26O2 B14891981 (1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) is a chiral compound that features a binaphthalene core with two phenylmethanol groups attached at the 2,2’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which can be achieved through the coupling of naphthalene derivatives.
Functionalization: The binaphthalene core is then functionalized at the 2,2’ positions with phenylmethanol groups. This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,1’R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
科学研究应用
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and molecular interactions.
Industry: Used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
作用机制
The mechanism of action of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) involves its ability to act as a chiral ligand, influencing the stereochemistry of chemical reactions. The binaphthalene core provides a rigid, chiral environment that can interact with substrates and catalysts, promoting enantioselective transformations. The phenylmethanol groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s ability to induce chirality in reactions.
相似化合物的比较
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1S,1’S)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(4-methylphenylmethanol)
Comparison:
- Structural Differences: The primary difference lies in the configuration of the chiral centers and the substituents on the phenylmethanol groups.
- Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can be used as chiral ligands, their specific applications may vary based on their structural properties and reactivity.
属性
分子式 |
C34H26O2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
(R)-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H/t33-,34-/m1/s1 |
InChI 键 |
XGTFPAXGDBULHH-KKLWWLSJSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[C@@H](C6=CC=CC=C6)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
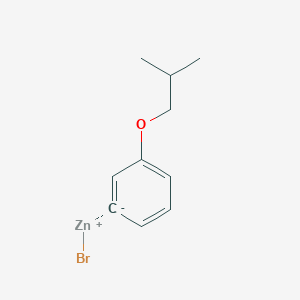
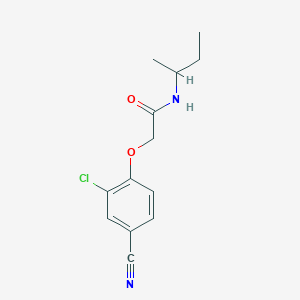
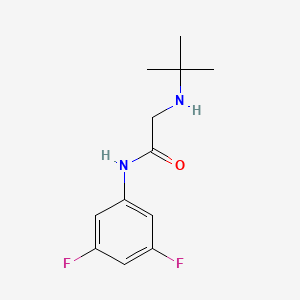
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

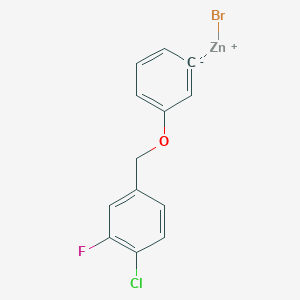
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
